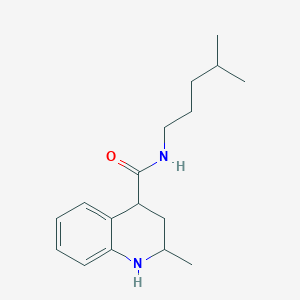
2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide, also known as THQ, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. THQ belongs to the class of quinolines, which are organic compounds that contain a nitrogen atom in the heterocyclic ring.
科学的研究の応用
Synthesis and Chemical Properties
Niobium Pentachloride Mediated Conversion of Carboxylic Acids to Carboxamides : A practical method, involving niobium pentachloride under mild conditions, facilitates the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This method might be relevant for the synthesis of similar compounds including 2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide (Nery et al., 2003).
Asymmetric Synthesis of Hancock Alkaloids : Asymmetric syntheses of Hancock alkaloid family, which include structures based on a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core, provide insights into the methodology that could be applied to synthesize related compounds (Davies et al., 2018).
Novel Derivatives Synthesis : The synthesis of novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, provides a framework for the creation of unique derivatives of similar compounds (Aghekyan et al., 2009).
Medical and Biological Applications
Peripheral Benzodiazepine Receptors Visualization : Research involving the labeling and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for visualization of peripheral benzodiazepine receptors indicates a possible application in medical imaging and diagnostics (Matarrese et al., 2001).
Antibiotic Properties : A study on a tetrahydroquinoline derivative from Janibacter limosus suggests potential antibiotic properties, which could be relevant for compounds like 2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide (Asolkar et al., 2004).
NMDA Receptor Antagonism : The synthesis of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives and their evaluation as in vitro antagonists at the glycine site on the NMDA receptor highlights a possible neuropharmacological application (Carling et al., 1992).
Parkinson's Disease Research : The identification of 1,2,3,4-tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline in parkinsonian and normal human brains suggests a role in neurological disorders, indicating research potential in this area (Niwa et al., 1987).
Chemical Synthesis and Characterization
Derivatives Synthesis : Studies like the synthesis of N-[2-(Dimethylamino)ethyl] Carboxamide Derivatives of Benzofuro[2,3-b]quinoline provide methods for creating diverse chemical structures that may be applied to similar compounds (Bu et al., 2000).
Chiral Aziridine-2-Carboxylates Synthesis : Research on the preparation of functionalized 3,4-dihydroisoquinolines from chiral aziridine-2-carboxylates highlights a method for synthesizing functionalized tetrahydroisoquinolines (Lee et al., 2012).
特性
IUPAC Name |
2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)7-6-10-18-17(20)15-11-13(3)19-16-9-5-4-8-14(15)16/h4-5,8-9,12-13,15,19H,6-7,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJVOMQLIUQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)NCCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylpentyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

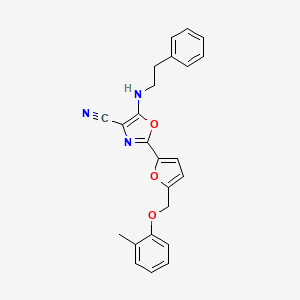

![5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)
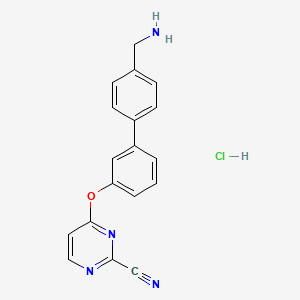
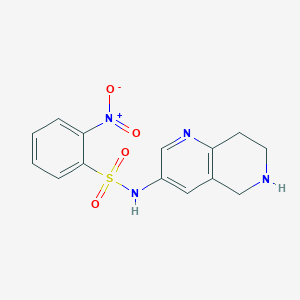
![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)
![(Z)-1-benzyl-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631247.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631250.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)
![N1-(4-chlorobenzyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2631253.png)
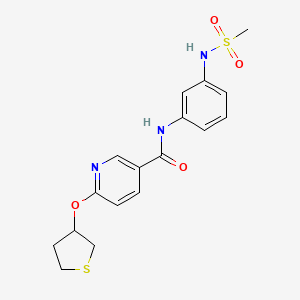
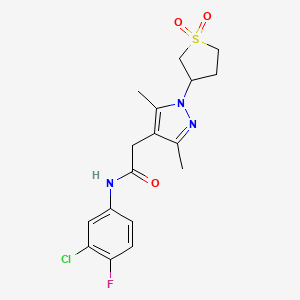
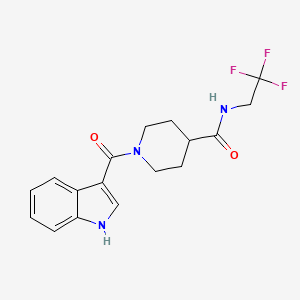
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2631258.png)